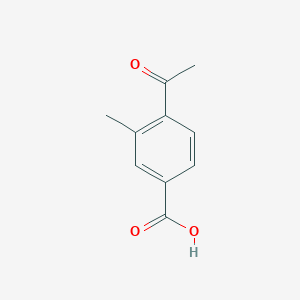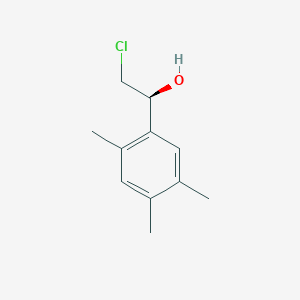
4-Acetyl-3-methyl-benzoic acid
Descripción general
Descripción
4-Acetyl-3-methyl-benzoic acid, also known as Methyl 4-acetylbenzoate, is a chemical compound with the formula C10H10O3 . It has a molecular weight of 178.1846 .
Synthesis Analysis
The synthesis of 4-Acetyl-3-methyl-benzoic acid can be achieved through various methods. One such method involves the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, followed by refluxing with anhydrous acetic acid for 1.5 hours .Molecular Structure Analysis
The molecular structure of 4-Acetyl-3-methyl-benzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-3-methyl-benzoic acid include a molecular weight of 178.1846 . More specific properties such as boiling point, vapor pressure, and flash point are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Quantum Computational and Spectroscopic Investigations
4-Acetyl-3-methyl-benzoic acid has been studied for its potential as an anticancer drug. Quantum chemical theory and spectral analyses (including NMR, UV–Vis, FT-IR, and FT-Raman) were used to understand its molecular geometry and vibrational frequencies. The compound's charge transfer mechanism was obtained from HOMO and LUMO energies. Its reactive areas were studied by MEP and Fukui function, showing anti-cancer activity through molecular docking, a drug design tool (Rahuman et al., 2020).
Cell Migration Inhibition in Tumor Cells
Another study focused on 4-methyl-3-nitro-benzoic acid, a derivative, investigating its effect on the migration capacity of various malignant tumor cells and tumor growth inhibition in mice. The study found that this compound could notably inhibit cell migration in tumor cells and inhibit tumor growth in mice, showing potential as an effective new drug for malignant tumor treatment (Li et al., 2010).
Role in Plant Stress Tolerance
Benzoic acid and its derivatives, including 4-Acetyl-3-methyl-benzoic acid, have been evaluated for their role in inducing multiple stress tolerance in plants. The study found that these molecules were effective in inducing tolerance to heat, drought, and chilling stress in plants, similar to salicylic and acetylsalicylic acids (Senaratna et al., 2004).
Biosynthesis in Plant Cell Cultures
In the context of plant cell cultures, benzoic acid biosynthesis from cinnamic acid was studied in Hypericum androsaemum cell cultures. The study highlighted the mechanism underlying side-chain shortening, which is CoA-dependent and non-β-oxidative, and identified enzymes involved in the biosynthesis process. Benzoic acid is a precursor of xanthones in these cell cultures, which accumulate during growth and after treatment with methyl jasmonate (Abd El-Mawla & Beerhues, 2002).
Synthesis in Organic Aerogels
A method for preparing organic aerogels using 5-methylresorcinol and formaldehyde with a benzoic acid derivative as a catalyst was proposed. This method employs acetonitrile as a solvent and focuses on sol-gel polymerization influenced by the acidic properties of benzoic acid derivatives (Peikolainen et al., 2012).
Propiedades
IUPAC Name |
4-acetyl-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLFZUILURZTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)


![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)





![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)